molecular formula C23H26N6O3 B10918462 N-(2,3-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,3-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918462
M. Wt: 434.5 g/mol
InChI Key: RSDFAHGCQRDERY-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology and anti-inflammatory research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the dimethoxyphenyl and pyrazolyl groups. Key steps include:

    Formation of the Pyrazolopyridine Core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves a substitution reaction where the dimethoxyphenyl group is introduced using reagents such as dimethoxybenzene and a suitable catalyst.

    Attachment of the Pyrazolyl Group: The final step involves the coupling of the pyrazolyl group to the core structure, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate signaling pathways, leading to the desired therapeutic effects. For example, in oncology, it may inhibit the activity of certain kinases involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N-(2,3-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

The uniqueness of N-(2,3-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific structural features, which confer distinct biological activities. Its combination of functional groups allows for versatile chemical modifications, making it a valuable compound for drug development.

Properties

Molecular Formula

C23H26N6O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-(2,3-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O3/c1-7-29-14(3)20(13(2)27-29)18-11-15(16-12-24-28(4)22(16)25-18)23(30)26-17-9-8-10-19(31-5)21(17)32-6/h8-12H,7H2,1-6H3,(H,26,30)

InChI Key

RSDFAHGCQRDERY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C)C(=C2)C(=O)NC4=C(C(=CC=C4)OC)OC)C

Origin of Product

United States

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